molecular formula C21H16N2O4S B10815724 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methoxythieno[2,3-b]quinoline-2-carboxamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methoxythieno[2,3-b]quinoline-2-carboxamide

Cat. No. B10815724
M. Wt: 392.4 g/mol
InChI Key: YFFZQWJHPMSYTE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of WAY-329800 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. Detailed synthetic routes and reaction conditions are typically proprietary and may vary depending on the desired purity and yield .

Industrial Production Methods

Industrial production methods for WAY-329800 are not widely documented in public literature. large-scale synthesis would likely involve optimization of the laboratory-scale procedures to ensure cost-effectiveness and scalability .

Chemical Reactions Analysis

Types of Reactions

WAY-329800 undergoes various types of chemical reactions, including:

    Oxidation: Involves the addition of oxygen or removal of hydrogen.

    Reduction: Involves the addition of hydrogen or removal of oxygen.

    Substitution: Involves the replacement of one atom or group with another.

Common Reagents and Conditions

Common reagents used in the reactions of WAY-329800 include oxidizing agents, reducing agents, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products .

Major Products Formed

The major products formed from the reactions of WAY-329800 depend on the specific reaction conditions and reagents used. Detailed information on these products is often found in specialized chemical literature .

Scientific Research Applications

Mechanism of Action

The mechanism of action of WAY-329800 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to target proteins and modulating their activity, leading to various biological responses. The exact molecular targets and pathways involved are subjects of ongoing research .

properties

Molecular Formula

C21H16N2O4S

Molecular Weight

392.4 g/mol

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methoxythieno[2,3-b]quinoline-2-carboxamide

InChI

InChI=1S/C21H16N2O4S/c1-25-15-3-4-16-12(9-15)8-13-10-19(28-21(13)23-16)20(24)22-14-2-5-17-18(11-14)27-7-6-26-17/h2-5,8-11H,6-7H2,1H3,(H,22,24)

InChI Key

YFFZQWJHPMSYTE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=CC3=C(N=C2C=C1)SC(=C3)C(=O)NC4=CC5=C(C=C4)OCCO5

Origin of Product

United States

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